

# Application Notes & Protocols: Investigating MADAM (MMP25-ADAM12) Function Using CRISPR-Cas9

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to elucidate the function of a disintegrin and metalloproteinase (MADAM), specifically focusing on MMP25 and ADAM12. The protocols outlined below detail the essential steps from experimental design to data analysis, enabling researchers to effectively study the roles of these metalloproteases in various biological processes.

### **Introduction to MADAM (MMP25 and ADAM12)**

Matrix metalloproteinase 25 (MMP25) and A Disintegrin and Metalloproteinase 12 (ADAM12) are members of the metzincin superfamily of proteases. They are implicated in a wide array of physiological and pathological processes, including cell adhesion, migration, signaling, and tissue remodeling. Dysregulation of MMP25 and ADAM12 has been linked to several diseases, most notably cancer, where they contribute to tumor progression, invasion, and metastasis.[1] [2] Given their significant roles in disease, understanding their precise functions is critical for the development of novel therapeutic strategies.

# Application of CRISPR-Cas9 for Studying MADAM Function



The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, allowing for the targeted knockout of genes to study their function.[3] By creating loss-of-function mutations in the genes encoding MMP25 and ADAM12, researchers can investigate their roles in cellular processes and signaling pathways. This technology enables the generation of knockout cell lines and animal models to dissect the molecular mechanisms governed by these proteases.

### **Quantitative Data Summary**

The following tables summarize quantitative data from studies investigating the effects of knocking down or knocking out ADAM12 and MMP25.

Table 1: Effects of ADAM12 Knockdown/Knockout on Cellular Functions



Cell Line	Method	Phenotype	Quantitative Change	Reference
3T3-L1 preadipocytes	RNAi	Cell Number	Reduced	[4]
3T3-L1 preadipocytes	RNAi	Differentiation	Delayed (Adipocyte:Pread ipocyte ratio 44.36% vs 79.64% in control on day 9)	[1][4]
CAKI-2 and 786- O (ccRCC)	shRNA	Cell Viability	Remarkably inhibited	[2]
CAKI-2 and 786- O (ccRCC)	shRNA	Colony Formation	Notably attenuated	[2]
CAKI-2 and 786- O (ccRCC)	shRNA	Cell Migration	Markedly inhibited	[2]
CAKI-2 and 786- O (ccRCC)	shRNA	Cell Invasion	Inhibited	[2]
Small Cell Lung Cancer (SCLC) cells	Knockdown	Hexokinase 1 (HK1) protein levels	Reduced	[5]

Table 2: Effects of MMP25 Knockdown/Knockout on Cellular Functions and Gene Expression



Cell Line/Model	Method	Phenotype	Quantitative Change	Reference
Gastric Cancer Tissues	-	MMP25 mRNA expression	Higher in cancer vs. normal tissue (7.328±1.235 vs. 0.703±0.014)	[6]
Mmp25-deficient leukocytes	Knockout	NF-ĸB activation	Defective	[7]
Head and Neck Cancer	-	Correlation with Immune Infiltration	Positively correlated with activated CD4+ memory T cells	[8]

### **Experimental Protocols**

### Protocol 1: CRISPR-Cas9 Mediated Knockout of ADAM12 or MMP25 in Cultured Cells

This protocol provides a detailed methodology for generating knockout cell lines for ADAM12 or MMP25 using CRISPR-Cas9 technology.

- 1. sgRNA Design and Synthesis:
- Design at least two to three single guide RNAs (sgRNAs) targeting a critical exon of the ADAM12 or MMP25 gene. Online tools such as Benchling or CHOPCHOP can be utilized for sgRNA design.
- Ensure the sgRNAs have high on-target scores and low off-target predictions.
- Synthesize the designed sgRNAs.
- 2. Vector Cloning (Optional, if not using RNP delivery):
- Clone the synthesized sgRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).



- Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
- 3. Cell Culture and Transfection:
- Culture the target cell line under standard conditions.
- Transfect the cells with the Cas9/sgRNA expression plasmid or deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex. Lipofection-based methods or electroporation can be used.[9]
- Include a negative control (e.g., a non-targeting sgRNA) and a positive control (e.g., a validated sgRNA for a housekeeping gene).
- 4. Single-Cell Cloning:
- Two to three days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells (if using a GFP-containing vector) or by limiting dilution.[5]
- Culture the single-cell clones until they form visible colonies.
- 5. Validation of Knockout Clones:
- Genomic DNA Analysis:
  - Extract genomic DNA from the expanded clones.
  - Amplify the target region by PCR.
  - Analyze the PCR products for insertions or deletions (indels) using methods like the T7
     Endonuclease I (T7E1) assay or by Sanger sequencing followed by analysis with tools like
     TIDE (Tracking of Indels by DEcomposition).
- mRNA Expression Analysis:
  - Extract total RNA from the validated knockout clones.



- Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the absence or significant reduction of ADAM12 or MMP25 mRNA.
- Protein Expression Analysis:
  - Perform Western blotting to confirm the absence of the target protein. This is a crucial step to verify a functional knockout.[9]
  - Alternatively, mass spectrometry-based proteomics can provide a more comprehensive and quantitative assessment of protein knockout.[9]

## Protocol 2: Functional Assays for Characterizing MADAM Knockout Cells

Once knockout cell lines are validated, the following assays can be performed to investigate the functional consequences.

- 1. Cell Proliferation Assay:
- Seed an equal number of knockout and wild-type control cells in 96-well plates.
- Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) using a CCK-8 assay or by direct cell counting.[2]
- 2. Colony Formation Assay:
- Seed a low density of knockout and wild-type cells in 6-well plates.
- Culture for 1-2 weeks until visible colonies form.
- Fix, stain with crystal violet, and count the number of colonies.
- 3. Cell Migration Assay (Wound Healing Assay):
- Grow knockout and wild-type cells to a confluent monolayer in 6-well plates.
- Create a "scratch" in the monolayer with a sterile pipette tip.

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 Capture images at 0 and 24 hours (or other appropriate time points) to monitor wound closure.

Quantify the rate of migration.[2]

4. Cell Invasion Assay (Transwell Assay):

Use Transwell inserts with a Matrigel-coated membrane.

• Seed knockout and wild-type cells in the upper chamber in serum-free medium.

• Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

After an appropriate incubation period, remove non-invading cells from the upper surface of

the membrane.

Fix, stain, and count the cells that have invaded through the membrane.

5. Quantitative Proteomics:

• Utilize Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomic approaches to compare the proteomes of knockout and wild-type cells. This can identify the proteomes of the compare to the com

identify downstream targets and affected pathways.[5][10]

# Visualizations Signaling Pathways

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Caption: ADAM12-EGFR-ERK Signaling Pathway.

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Caption: MMP25-NF-kB Signaling Pathway.



### **Experimental Workflow**

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Caption: CRISPR-Cas9 Experimental Workflow.

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